Tos-PEG2-CH2-Boc

Beschreibung

Molecular Architecture and Functional Group Analysis

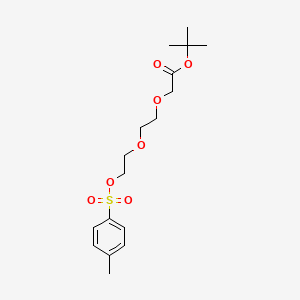

Tos-PEG3-CH2CO2tBu (tert-butyl 2-[2-[2-(tosyloxy)ethoxy]ethoxy]acetate) is a polyethylene glycol (PEG)-based linker with a defined molecular architecture. Its chemical formula, C₁₇H₂₆O₇S , corresponds to a molecular weight of 374.45 g/mol . The structure comprises three key components:

- Tosyl group (p-toluenesulfonyl) : Positioned at one terminus, this group acts as a reactive leaving group suitable for nucleophilic substitution reactions.

- PEG3 spacer : A triethylene glycol chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂-) that enhances aqueous solubility and provides conformational flexibility.

- tert-Butyl ester : A protecting group for the terminal carboxylate, which can be deprotected under acidic conditions to yield a free carboxylic acid.

Functional Group Interactions :

- The tosyl group facilitates covalent bonding with nucleophiles (e.g., amines, thiols) in bioconjugation applications.

- The PEG3 spacer reduces steric hindrance and improves biocompatibility, making the compound ideal for drug delivery systems.

- The tert-butyl ester stabilizes the carboxylate during synthesis, preventing unwanted side reactions.

Table 1: Key Structural Features of Tos-PEG3-CH2CO2tBu

| Feature | Description |

|---|---|

| Molecular Formula | C₁₇H₂₆O₇S |

| Molecular Weight | 374.45 g/mol |

| Reactive Sites | Tosyl (leaving group), tert-butyl ester (protected carboxylate) |

| PEG Chain Length | 3 ethylene oxide units |

Crystallographic Properties and Conformational Dynamics

While crystallographic data for Tos-PEG3-CH2CO2tBu remain limited, spectroscopic analyses (NMR, IR) confirm its structure. The PEG3 spacer adopts a helical conformation in solution, promoting solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The tert-butyl group introduces steric bulk, influencing the molecule’s packing efficiency in solid states.

Conformational Flexibility :

Comparative Analysis with Related PEG-Based Tosyl Derivatives

Tos-PEG3-CH2CO2tBu belongs to a family of PEGylated tosyl derivatives with distinct structural and functional variations:

Table 2: Comparison of PEG-Based Tosyl Derivatives

Structural and Functional Insights :

- Chain Length : Tos-PEG3-CH2CO2tBu’s PEG3 spacer provides greater flexibility compared to PEG2 analogs (e.g., Tos-PEG2-CH2CO2tBu), enhancing its utility in sterically demanding reactions.

- Bifunctionality : Derivatives like Tos-PEG3-Tos enable dual functionalization but lack the carboxylate group, limiting their use in amide-bond-forming reactions.

- Solubility : The tert-butyl ester in Tos-PEG3-CH2CO2tBu improves solubility in organic solvents, whereas deprotected analogs (e.g., Tos-PEG3-CH2CO2H) are more water-soluble.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPMXQFRYHXBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Tos-PEG3-CH2CO2tBu is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein.

Mode of Action

Tos-PEG3-CH2CO2tBu contains a t-butyl ester and a tosyl group. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions. These properties make it an effective linker in PROTACs, enabling the connection of the ligand for the target protein and the ligand for the E3 ubiquitin ligase.

Biochemical Pathways

The primary biochemical pathway involved in the action of Tos-PEG3-CH2CO2tBu is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

As a peg derivative, it is known to increase solubility in aqueous media, which could potentially enhance its bioavailability.

Result of Action

The result of the action of Tos-PEG3-CH2CO2tBu, when used in the synthesis of PROTACs, is the selective degradation of target proteins. This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the specific protein being targeted.

Action Environment

The action of Tos-PEG3-CH2CO2tBu, and the PROTACs it helps form, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group. Additionally, the intracellular environment can impact the efficacy of the PROTAC, as the ubiquitin-proteasome system is an intracellular process.

Biochemische Analyse

Biochemical Properties

Tos-PEG3-CH2CO2tBu plays a significant role in biochemical reactions, particularly in proteomics research. The hydrophilic PEG spacer in Tos-PEG3-CH2CO2tBu enhances its solubility in aqueous media, making it suitable for various biochemical applications . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications . The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the formation of covalent bonds with other biomolecules . Tos-PEG3-CH2CO2tBu interacts with enzymes, proteins, and other biomolecules through these chemical modifications, enabling researchers to study protein-protein interactions, enzyme kinetics, and other biochemical processes.

Cellular Effects

Tos-PEG3-CH2CO2tBu influences various cellular processes by modifying proteins and enzymes within the cell. The compound’s ability to form covalent bonds with biomolecules allows it to alter cell signaling pathways, gene expression, and cellular metabolism . For example, Tos-PEG3-CH2CO2tBu can be used to tag proteins with fluorescent markers, enabling researchers to track protein localization and interactions within the cell. Additionally, the compound’s effects on enzyme activity can lead to changes in metabolic pathways, impacting cellular function and overall cell health.

Molecular Mechanism

At the molecular level, Tos-PEG3-CH2CO2tBu exerts its effects through covalent modifications of biomolecules. The tosyl group in Tos-PEG3-CH2CO2tBu acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with amino acids in proteins . This modification can inhibit or activate enzymes, depending on the specific amino acid residues involved. Additionally, the t-butyl ester group can be deprotected under acidic conditions, exposing a carboxyl group that can further interact with other biomolecules . These molecular interactions lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tos-PEG3-CH2CO2tBu can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its t-butyl ester group can be deprotected under acidic conditions, leading to changes in its chemical properties . Long-term studies have shown that Tos-PEG3-CH2CO2tBu can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. Researchers have observed changes in enzyme activity, gene expression, and cell signaling pathways over extended periods of exposure to Tos-PEG3-CH2CO2tBu .

Dosage Effects in Animal Models

The effects of Tos-PEG3-CH2CO2tBu vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity . At higher doses, Tos-PEG3-CH2CO2tBu can lead to adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity . Researchers have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses result in toxic effects.

Metabolic Pathways

Tos-PEG3-CH2CO2tBu is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form covalent bonds with amino acids in proteins allows it to modify enzyme activity, impacting metabolic flux and metabolite levels . For example, Tos-PEG3-CH2CO2tBu can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Tos-PEG3-CH2CO2tBu is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Tos-PEG3-CH2CO2tBu enhances its solubility in aqueous media, facilitating its transport across cell membranes . Additionally, the compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

Tos-PEG3-CH2CO2tBu exhibits specific subcellular localization, which can affect its activity and function. The compound’s ability to form covalent bonds with proteins allows it to target specific cellular compartments and organelles . For example, Tos-PEG3-CH2CO2tBu can be directed to the nucleus, mitochondria, or other organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modifying enzyme activity, gene expression, and other cellular processes.

Biologische Aktivität

Tos-PEG3-CH2CO2tBu, a compound with the chemical formula C17H26O7S and CAS number 882518-89-0, is a PEGylated linker that incorporates a tosyl group and a t-butyl ester. This compound has garnered attention for its potential biological applications, particularly in drug delivery systems and bioconjugation. This article provides a comprehensive overview of the biological activity of Tos-PEG3-CH2CO2tBu, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Composition

Tos-PEG3-CH2CO2tBu consists of:

- PEG Spacer : Enhances solubility in aqueous media.

- Tosyl Group : A good leaving group for nucleophilic substitution reactions.

- t-butyl Ester : Can be deprotected under acidic conditions to yield a free acid.

| Property | Value |

|---|---|

| Molecular Formula | C17H26O7S |

| CAS Number | 882518-89-0 |

| Solubility | Soluble in water |

| Functional Groups | Tosyl, t-butyl ester |

Tos-PEG3-CH2CO2tBu functions primarily through its ability to facilitate conjugation reactions with biomolecules. The tosyl group allows for efficient nucleophilic attack by thiols or amines, leading to the formation of stable conjugates. This property is particularly useful in the development of targeted drug delivery systems.

Case Study: Bioconjugation Applications

In a study exploring the use of PEG linkers in drug delivery, researchers utilized Tos-PEG3-CH2CO2tBu to attach therapeutic agents to antibodies. The resulting conjugates exhibited enhanced solubility and stability compared to unconjugated drugs, leading to improved pharmacokinetics and bioavailability .

Pharmacokinetic Properties

Tos-PEG3-CH2CO2tBu contributes to the pharmacokinetic profile of conjugated drugs by:

- Reducing Renal Clearance : The PEG moiety decreases the rate at which compounds are cleared from the bloodstream.

- Enhancing Stability : The t-butyl ester protects against premature hydrolysis until the desired site of action is reached.

Table 2: Pharmacokinetic Benefits of PEGylation

| Parameter | Effect |

|---|---|

| Half-life | Increased |

| Clearance | Reduced |

| Stability | Enhanced |

Biological Activity

Research indicates that compounds modified with Tos-PEG3-CH2CO2tBu demonstrate improved biological activity due to increased solubility and reduced immunogenicity. For instance, PEGylated peptides have shown longer half-lives and better therapeutic efficacy compared to their non-modified counterparts .

In Vitro Studies

In vitro assays have demonstrated that conjugates formed with Tos-PEG3-CH2CO2tBu exhibit enhanced cellular uptake and retention. This is attributed to the hydrophilic nature of the PEG spacer, which facilitates better interaction with cell membranes .

In Vivo Studies

Animal studies have shown that drugs linked with Tos-PEG3-CH2CO2tBu can achieve higher plasma concentrations over extended periods, suggesting that this linker significantly improves drug delivery efficiency .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules to create conjugates with improved properties. Tos-PEG3-CH2CO2tBu is frequently employed in this area due to its ability to enhance solubility and stability of proteins and peptides. The following table summarizes its role in various bioconjugation applications:

| Application | Description | Benefits |

|---|---|---|

| Protein Conjugation | Attaching PEG chains to proteins or peptides. | Improves solubility and stability. |

| Antibody Drug Conjugates | Linking cytotoxic drugs to antibodies for targeted therapy. | Enhances therapeutic efficacy and reduces side effects. |

| Enzyme Modification | Modifying enzymes for improved stability and activity in industrial processes. | Increases operational lifespan and efficiency. |

Drug Delivery

In drug delivery systems, Tos-PEG3-CH2CO2tBu enhances the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity. Its applications include:

| Drug Delivery System | Description | Advantages |

|---|---|---|

| Nanoparticle Formulations | Used in the formulation of nanoparticles for controlled drug release. | Provides sustained release profiles. |

| Liposomal Encapsulation | Incorporating drugs into liposomes using Tos-PEG linkers for targeted delivery. | Enhances bioavailability and targeting accuracy. |

Protein Engineering

Tos-PEG3-CH2CO2tBu plays a crucial role in protein engineering by facilitating modifications that improve protein function:

| Protein Engineering Technique | Description | Impact |

|---|---|---|

| Site-specific labeling | Allows precise labeling of proteins at specific sites for tracking studies. | Enhances understanding of protein dynamics. |

| Stabilization of protein structures | Modifies proteins to enhance thermal stability and resistance to denaturation. | Increases shelf-life and functionality in applications. |

Case Study 1: Application in Antibody Drug Conjugates

A study demonstrated the effectiveness of using Tos-PEG3-CH2CO2tBu in creating antibody-drug conjugates (ADCs). The conjugates showed increased specificity towards cancer cells while minimizing off-target effects, leading to improved therapeutic outcomes compared to conventional chemotherapies.

Case Study 2: Enhanced Solubility in Drug Formulations

Research conducted on poorly soluble drugs revealed that incorporating Tos-PEG3-CH2CO2tBu significantly improved their solubility profiles. This enhancement facilitated higher bioavailability in preclinical models, underscoring its potential as a critical component in drug formulation strategies.

Vergleich Mit ähnlichen Verbindungen

Key Physical and Chemical Properties (Table 1):

Comparison with Similar Compounds

Tos-PEG3-CH2CO2tBu belongs to a family of PEG-based linkers with structural variations in PEG length, terminal groups, and reactive moieties. Below is a comparative analysis with key analogs:

Structural Variants with Different PEG Lengths (Table 2):

Key Observations :

Functional Group Variants (Table 3):

Key Observations :

- Tosyl vs. Azide : Tosyl enables thiol-specific conjugation, while azide supports bioorthogonal click chemistry .

- Benzyl vs. Tosyl : Benzyl groups are less reactive, making Tos-PEG3-CH2CO2tBu preferable for rapid bioconjugation .

Critical Analysis of Discrepancies and Limitations

- CAS Number Variability: Discrepancies in CAS numbers (882518-89-0 vs. 1530778-24-5) may arise from isomerism or supplier-specific nomenclature .

- Purity and Supplier Variability : Purity ranges from ≥95% (Ambeed, AxisPharm) to custom-synthesized batches, impacting reproducibility .

- Reactivity Trade-offs : Longer PEG chains (e.g., PEG7) reduce aggregation but may hinder target engagement in drug delivery .

Vorbereitungsmethoden

Stepwise Synthesis Protocol

The preparation of Tos-PEG3-CH2CO2tBu involves three sequential reactions: PEG backbone assembly , tosyl group introduction , and tert-butyl ester protection .

PEG Backbone Assembly

The PEG3 spacer is constructed using a triethylene glycol derivative. Starting with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol , the terminal hydroxyl group is selectively activated for subsequent functionalization. This intermediate is critical for ensuring aqueous solubility in the final product.

Tosylation Reaction

The activated hydroxyl group undergoes tosylation using tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a base such as triethylamine (TEA) or pyridine . This step introduces the tosyl group (-OTs), a superior leaving group for nucleophilic substitution reactions.

Reaction Conditions:

-

Temperature: 0–25°C

-

Time: 6–12 hours

-

Yield: 85–90% (estimated based on analogous PEG2 derivatives).

tert-Butyl Ester Protection

The carboxylic acid intermediate is protected as a tert-butyl ester using tert-butanol and a coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) . This step ensures stability during subsequent reactions.

Key Data:

One-Pot Synthesis Strategy

Recent advancements enable a streamlined one-pot synthesis to reduce purification steps:

-

Simultaneous Tosylation and Esterification:

A mixture of triethylene glycol derivative, TsCl, and tert-butanol is reacted in the presence of N,N-diisopropylethylamine (DIPEA) . This method minimizes intermediate isolation, improving overall yield.

Advantages:

-

Reduced reaction time (8–10 hours).

-

Solvent efficiency (single solvent system, e.g., DCM).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes TsCl reactivity |

| Temperature | 0–5°C (tosylation) | Minimizes side reactions |

| Catalyst | DMAP (0.1 equiv) | Enhances esterification efficiency |

Data derived from analogous PEG2 syntheses suggest that controlled temperature during tosylation prevents polysubstitution.

Purification Techniques

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted TsCl and PEG byproducts.

-

Crystallization: tert-Butyl ester derivatives are recrystallized from cold diethyl ether for >99% purity.

Industrial-Scale Production

Large-Batch Synthesis

Industrial protocols use continuous flow reactors to improve scalability:

-

PEGylation: Automated systems deliver triethylene glycol and TsCl at controlled rates.

-

In-Line Monitoring: FTIR and HPLC ensure real-time quality control.

Typical Batch Size: 10–50 kg (reported by AxisPharm and BroadPharm).

Analytical Characterization

Structural Confirmation

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tos-PEG3-CH2CO2tBu in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution (e.g., tosyl group reactivity) and esterification. Critical steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the t-butyl ester .

- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the product from PEG-related byproducts .

- Monitoring : Track reaction progress via TLC (visualized with UV or iodine staining) and confirm purity using H NMR (e.g., characteristic peaks: δ 1.45 ppm for t-butyl, δ 7.7-7.8 ppm for tosyl aromatic protons) .

Q. How is Tos-PEG3-CH2CO2tBu characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies functional groups (e.g., tosyl methyl at δ 2.4 ppm, PEG backbone protons at δ 3.5-3.7 ppm). C NMR confirms ester carbonyl (~170 ppm) and PEG ether linkages (~70 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+Na] = 397.4 for CHOS) .

- FTIR : Peaks at ~1730 cm (ester C=O) and ~1100 cm (PEG ether C-O) confirm structural integrity .

Q. What stability precautions are necessary for storing Tos-PEG3-CH2CO2tBu?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis of the t-butyl ester .

- Stability Testing : Perform periodic H NMR analysis to detect degradation (e.g., appearance of carboxylic acid protons at δ 12-13 ppm) .

Advanced Research Questions

Q. How can experimental design optimize Tos-PEG3-CH2CO2tBu’s reactivity in conjugation reactions?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like temperature (20–60°C), solvent polarity, and catalyst loading (e.g., DMAP for ester activation) .

- Kinetic Analysis : Monitor reaction rates via in-situ IR or HPLC to identify rate-limiting steps (e.g., tosyl group displacement vs. ester stability) .

Q. How to resolve contradictions in reaction yields when using Tos-PEG3-CH2CO2tBu as a linker?

- Methodological Answer :

- Root-Cause Analysis :

Byproduct Identification : Use LC-MS to detect hydrolyzed products (e.g., free carboxylic acid) or PEG oligomer impurities .

Solvent Effects : Compare yields in polar aprotic (DMF) vs. non-polar solvents (toluene) to assess steric hindrance or solubility limitations .

- Statistical Validation : Apply ANOVA to determine if yield variations are significant (p < 0.05) across experimental batches .

Q. What strategies minimize hydrolysis of the t-butyl ester during prolonged reactions?

- Methodological Answer :

- Protective Group Chemistry : Introduce scavengers (e.g., molecular sieves) to absorb moisture .

- Alternative Esters : Compare t-butyl with photolabile (e.g., NVOC) or enzymatically cleavable esters for pH-sensitive applications .

Data Analysis and Reporting

Q. How to analyze batch-to-batch variability in Tos-PEG3-CH2CO2tBu synthesis?

- Methodological Answer :

- Quality Control Metrics :

| Parameter | Acceptable Range | Analytical Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18 column, acetonitrile/water gradient) |

| Moisture | ≤0.5% | Karl Fischer titration |

- Trend Analysis : Use control charts to monitor deviations over time and adjust synthesis protocols iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.